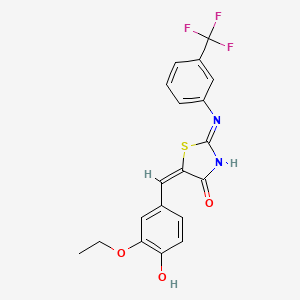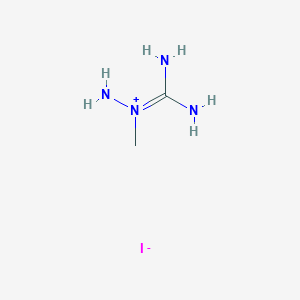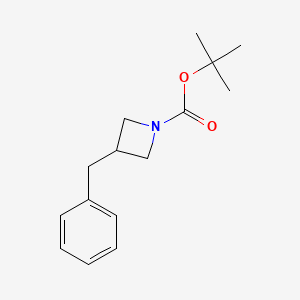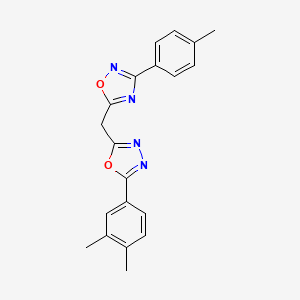
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis via Controlled Radical Polymerization
- The compound has been utilized in the synthesis of homopolymers like monosubstituted acrylamide with an amino acid moiety. Controlled radical polymerization, particularly reversible addition−fragmentation chain transfer (RAFT) polymerization, has been employed using compounds like benzyl 1-pyrrolecarbodithioate as chain transfer agents. This method is pivotal for producing polymers with narrow polydispersity, controlled molecular weight, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).
Synthesis of Poly(N-isopropyl acrylamide)
- A thermoresponsive polymer, Poly(N-isopropyl acrylamide), has been synthesized for applications in drug delivery. The synthesis involves a controlled, room-temperature RAFT polymerization process. The choice of a suitable RAFT chain transfer agent and initiating species is critical for achieving controlled/"living" polymerization conditions (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Formation of Polyelectrolyte Hydrogels
- The compound has been used in the formation of polyelectrolyte gels like poly(acrylamide-co-2-acrylamido-2-methyl-1-propanesulfonic acid) [P(AAm-co-AMPS)] hydrogels. These hydrogels, when treated to form metal-coordination complexes, transition from a swollen state to a significantly toughened state. This finding suggests potential applications in diverse fields including biomedical and engineering due to their dynamic, responsive nature (Yu, Zheng, Fang, Ying, Du, Wang, Ren, Wu, & Zheng, 2020).
Polymer Functionalization
- The compound's derivatives have been involved in functionalizing polymers. For instance, polyacrylamide substrates have been functionalized with N-hydroxysuccinimide for protein patterning, providing a platform for exploring the interacting influences of substrate stiffness and ligand density on cell behavior (Poellmann & Wagoner Johnson, 2013).
Catalysis in Coupling Reactions
- Poly(N-hydroxy methyl acrylamide)-grafted surfaces have been prepared and utilized in catalyzing coupling reactions. These polymer brushes exhibit high hydrophilic properties and have shown good catalytic activity in heterogeneous conditions, indicating their utility in industrial catalytic processes (Fu, Zhang, Liu, Li, Xu, Wang, Wang, Zhai, Liu, Mao, & Wu, 2013).
Chelating Agents in Metal Removal
- Chelating hydrogels like poly[Acrylamide/N-vinyl pyrrolidone/3-(2-hydroxyethyl carbamoyl)acrylic acid] have been synthesized using the compound. These hydrogels have demonstrated effectiveness in the removal of metal ions from aqueous solutions, highlighting their potential in environmental applications (Dadhaniya, Patel, & Patel, 2007).
properties
IUPAC Name |
(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-20-13-3-4-16(20)17(21)11-12-19-18(22)10-7-14-5-8-15(23-2)9-6-14/h3-10,13,17,21H,11-12H2,1-2H3,(H,19,22)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHOBYAESVQARB-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)
![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)
![2-Chloro-N-(8,8-difluoro-1,4-dioxaspiro[4.6]undecan-9-yl)acetamide](/img/structure/B2651525.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2651528.png)
![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)


![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![9-Chloro-1'-methyl-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B2651541.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-butoxybenzamide](/img/structure/B2651543.png)
![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)